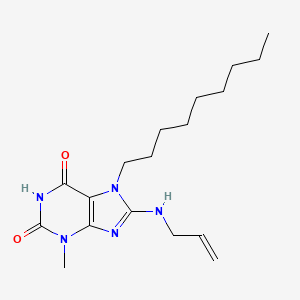

3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione is a chemical compound with the linear formula C18H31N5O2 . It has a molecular weight of 349.48 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione contains a total of 52 bonds, including 25 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 3 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, 1 secondary amine (aromatic), and 1 imide (-thio) .Aplicaciones Científicas De Investigación

Molecular Structure and Geometry

The study of similar purine derivatives, such as 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}-1,3-dimethyl-1H-purine-2,6-dione, reveals insights into the molecular structure and geometry of purine systems. These molecules typically exhibit a planar geometry of the fused purine rings, with specific substituents adopting distinct conformations. This information is critical for understanding the molecular interactions and potential reactivity of compounds like 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione in biological systems or synthetic applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Ionization and Methylation Reactions

Purine-6,8-diones, a category to which 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione can be related, exhibit unique ionization and methylation behaviors. These reactions are significant for understanding the chemical properties and potential modifications of purine derivatives, influencing their biological activity and pharmaceutical applications. Ionization typically occurs with proton loss from specific positions, while methylation reactions can be influenced by the presence of substituents, offering pathways for chemical modification and functionalization of such compounds (Rahat, Bergmann, & Tamir, 1974).

Synthesis and Reactivity

The synthesis and reactivity of related purine derivatives, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, provide valuable insights into the synthetic pathways that can be employed for 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione. Understanding the intramolecular alkylation processes and the preparation of key intermediates from related compounds can inform the synthesis and potential chemical modifications of 3-Methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione for research and therapeutic applications (Šimo, Rybár, & Alföldi, 1998).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-7-nonyl-8-(prop-2-enylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-4-6-7-8-9-10-11-13-23-14-15(20-17(23)19-12-5-2)22(3)18(25)21-16(14)24/h5H,2,4,6-13H2,1,3H3,(H,19,20)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNYCVQHCOYENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Allylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)

![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)

![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)

![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)

![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)